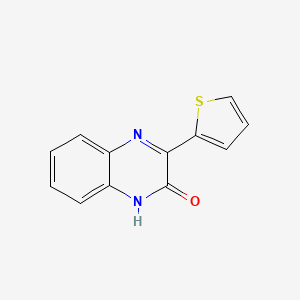

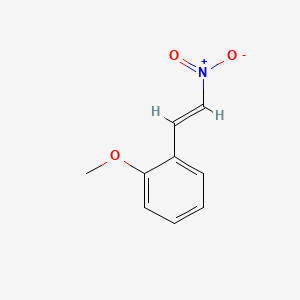

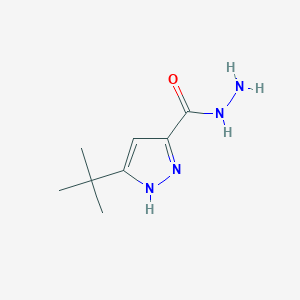

![molecular formula C14H10Cl2O2 B1298767 2-[(2,4-二氯苄基)氧基]苯甲醛 CAS No. 52803-60-8](/img/structure/B1298767.png)

2-[(2,4-二氯苄基)氧基]苯甲醛

描述

2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various benzaldehyde derivatives and their properties, which can provide insights into the behavior and characteristics of similar compounds. Benzaldehydes are aromatic aldehydes with a formyl group attached to a benzene ring, and they are important intermediates in the synthesis of various chemicals, including pharmaceuticals and dyes .

Synthesis Analysis

The synthesis of benzaldehyde derivatives can involve various chemical reactions. For instance, substituted benzaldehydes have been designed to bind to specific sites on human hemoglobin, which suggests that functionalized benzaldehydes can be synthesized to target particular biological molecules . Another study describes the synthesis of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, which involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with hexachlorocyclotriphosphazene . This indicates that 2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde could potentially be synthesized through a similar reaction involving a dichlorobenzyl compound and a suitable aldehyde.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be complex and is often studied using various spectroscopic techniques. For example, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was determined by X-ray analysis, and the compound was found to have an orthorhombic crystal structure . Similarly, the structure of 2-methoxy-benzaldehyde was studied using X-ray crystallography, vibrational spectroscopy, and ab initio calculations, revealing the presence of C–H···O bonded dimers . These studies suggest that 2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde could also form dimers or exhibit specific crystallographic features.

Chemical Reactions Analysis

Benzaldehyde derivatives can participate in various chemical reactions. For instance, they can be used as starting materials for the synthesis of other compounds, such as naphthols and naphthoquinones . They can also act as dienophiles in Diels–Alder reactions to produce α-(hydroxymethyl)benzaldehydes . These examples demonstrate the reactivity of benzaldehyde derivatives and suggest that 2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde could be similarly reactive in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be quite diverse. Spectroscopic studies provide information about the electronic structure and bonding patterns within the molecules . Thermal properties are also important, as they indicate the stability of the compounds under various conditions . For example, a study on a benzaldehyde hydrazone derivative showed that it is stable up to 341.1 °C . These properties are crucial for the practical applications of benzaldehyde derivatives, including 2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde, in materials science and pharmaceuticals.

科学研究应用

1. 催化和化学合成

苯甲醇氧化成苯甲醛:研究表明,某些催化剂可以增强苯甲醇氧化成苯甲醛,苯甲醛是一种在包括化妆品、香料和制药在内的各个行业中广泛应用的化学品。例如,使用硫酸化的 Ti-SBA-15 催化剂使氧化性能提高了三倍,提高了苯甲醇转化率,而不会影响苯甲醛的选择性 (Sharma, Soni, & Dalai, 2012)。

分子氧选择性氧化:使用分子氧将伯醇(如苯甲醇)选择性氧化为醛类正受到关注。多孔金和 NiFe2O4 纳米颗粒已被证明是此过程的有效催化剂,提供无溶剂的连续系统,可生产出适用于调味和制药工业的高质量苯甲醛 (Han, Xu, Su, Xu, & Ding, 2010), (Iraqui, Kashyap, & Rashid, 2020)。

2. 药学和生物医学应用

- 抗癌活性:苯氧基苯甲醛衍生物对 HL-60 细胞系表现出显着的抗癌活性。在这些化合物中,2-[(3-甲氧基苄基)氧基]苯甲醛表现出有效的抗癌活性,诱导细胞凋亡并阻止细胞周期进程 (Lin, Yang, Chang, Kuo, Lee, & Huang, 2005)。

3. 环境与绿色化学

- 光催化转化:使用石墨氮化碳 (g-C3N4) 将苯甲醇选择性光催化转化为苯甲醛已被探索作为普通有机溶剂的替代品。此过程在环境友好的条件下进行,包括自然 pH 值、环境温度和压力以及 LED 作为光源,展示了可持续和绿色化学应用的潜力 (Lima, Silva, Silva, & Faria, 2017)。

4. 食品和香料工业

- 苯甲醛生产:苯甲醛广泛用于香料工业。研究集中在生物生产苯甲醛,例如,通过使用毕赤酵母等酵母的微生物生物转化,它可以从苯甲醇中产生苯甲醛。与化学途径相比,这种生物方法具有价格优势和更高的消费者接受度 (Craig & Daugulis, 2013)。

安全和危害

“2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde” is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

2-[(2,4-dichlorophenyl)methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-12-6-5-11(13(16)7-12)9-18-14-4-2-1-3-10(14)8-17/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVFYNTWCAHSSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352770 | |

| Record name | 2-[(2,4-dichlorobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde | |

CAS RN |

52803-60-8 | |

| Record name | 2-[(2,4-dichlorobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

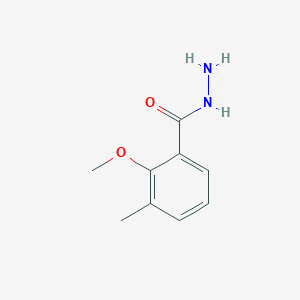

![5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1298697.png)

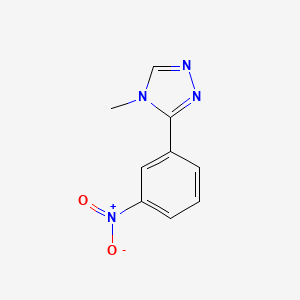

![3-[(4-Chlorophenyl)sulfanyl]-4-(dimethylamino)-3-buten-2-one](/img/structure/B1298717.png)

![5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde](/img/structure/B1298721.png)